molecular formula C11H8N4 B6615637 4-(5-aminopyrimidin-2-yl)benzonitrile CAS No. 344334-37-8

4-(5-aminopyrimidin-2-yl)benzonitrile

Cat. No.: B6615637
CAS No.: 344334-37-8
M. Wt: 196.21 g/mol
InChI Key: ZUHYODFJXMGYJE-UHFFFAOYSA-N
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Description

4-(5-aminopyrimidin-2-yl)benzonitrile is a compound belonging to the class of pyrimidines. It has been studied extensively for its potential in medicinal chemistry, specifically in oncology. This compound is known for its ability to inhibit certain kinases, leading to the suppression of cell growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-aminopyrimidin-2-yl)benzonitrile typically involves the nucleophilic substitution reaction of 4-chloropyrimidine with 4-aminobenzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using microwave-assisted synthesis. This method significantly reduces the reaction time and increases the yield. The reaction conditions involve the use of less toxic organic reagents and low boiling solvents, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(5-aminopyrimidin-2-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The pyrimidine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amine derivatives of this compound.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-(5-aminopyrimidin-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of specific kinases involved in cell signaling pathways.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit cell growth.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-aminopyrimidin-2-yl)benzonitrile involves the inhibition of specific kinases. These kinases are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, this compound can suppress cell growth and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloropyrimidin-2-yl)benzonitrile
  • 4-(4-methoxypyrimidin-2-yl)benzonitrile
  • 4-(4-fluoropyrimidin-2-yl)benzonitrile

Uniqueness

4-(5-aminopyrimidin-2-yl)benzonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activity. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry, particularly in the development of cancer therapies.

Properties

IUPAC Name

4-(5-aminopyrimidin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-5-8-1-3-9(4-2-8)11-14-6-10(13)7-15-11/h1-4,6-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHYODFJXMGYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346131
Record name 5-Amino-2-(4-cyanophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344334-37-8
Record name 5-Amino-2-(4-cyanophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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